2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid
Overview
Description
2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid (2A-6F-5H) is a synthetic organic compound with a molecular formula of C6H9F3NO3. It is a colorless to pale yellow solid with a melting point of 90-94 °C and a boiling point of 216-218 °C. It is soluble in water, ethanol and acetone. 2A-6F-5H has a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
Structural Role in Molecules
2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid plays a significant role in chemical synthesis, particularly in the modification of peptides. A related compound, 6-aminohexanoic acid, demonstrates the importance of ω-amino acids with hydrophobic and flexible structures in the synthesis of modified peptides and in industries like polyamide synthetic fibers (nylon). Such acids are also used as linkers in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Role in Drug Design
The compound's derivatives, such as trifluoromethyl-β-amino alcohol, have been synthesized and used in the development of protease inhibitors for viruses like SARS-CoV. These compounds show inhibitory activity against SARS-CoV proteases, highlighting their potential in antiviral drug design (Sydnes et al., 2006).
Pharmaceutical Applications
In a related context, a structurally similar amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has been studied for its antidyslipidemic and antioxidant activities. This demonstrates the potential pharmaceutical applications of amino acids with similar structures (Prasad et al., 2013).
Large-Scale Synthesis for Protein Engineering
The large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid has been reported, highlighting its importance in protein engineering and drug design. This process allows for the preparation of large amounts of the compound, which is crucial for its application in these fields (Yin et al., 2019).
Biocompatible Material Development
New polymers synthesized from α-hydroxy acids derived from natural amino acids, combined with acids like 6-hydroxyhexanoic acid, have shown potential as biocompatible materials for medical applications. These polymers, which are non-toxic to cell lines, demonstrate the role of such compounds in developing new materials in the biomedical field (Cohen-Arazi, Domb, & Katzhendler, 2010).
Corrosion Inhibition
Schiff's bases derived from lysine and aromatic aldehydes, including derivatives of aminohexanoic acid, have been studied as corrosion inhibitors for mild steel. This shows the application of such compounds in industrial processes, particularly in protecting metals from corrosion (Gupta et al., 2016).
properties
IUPAC Name |
2-amino-6,6,6-trifluoro-5-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4,11H,1-2,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJIJZBSHWATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6,6,6-trifluoro-5-hydroxyhexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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